molecular formula C14H19O5P B14330969 Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate CAS No. 105399-12-0

Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate

Katalognummer: B14330969
CAS-Nummer: 105399-12-0
Molekulargewicht: 298.27 g/mol
InChI-Schlüssel: SUBZHPCOWHBQGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate is an organic compound that features a phosphonate group attached to a furan ring system Furans are heterocyclic compounds containing a ring structure composed of one oxygen and four carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate typically involves the reaction of furan derivatives with phosphonate reagents. One common method is the reaction of 2-furylmethyl bromide with diethyl phosphite under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate involves its interaction with molecular targets through its phosphonate and furan groups. The phosphonate group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. The furan rings can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl (furan-2-ylmethyl)phosphonate: Similar structure but with only one furan ring.

    Diethyl (2-furyl)phosphonate: Contains a single furan ring attached to the phosphonate group.

    Diethyl (5-methylfuran-2-yl)phosphonate: Features a methyl group on the furan ring.

Uniqueness

Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate is unique due to the presence of two furan rings, which can enhance its reactivity and potential applications. The dual furan structure may provide additional binding sites and increase the compound’s versatility in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

105399-12-0

Molekularformel

C14H19O5P

Molekulargewicht

298.27 g/mol

IUPAC-Name

2-(diethoxyphosphorylmethyl)-5-(furan-2-ylmethyl)furan

InChI

InChI=1S/C14H19O5P/c1-3-17-20(15,18-4-2)11-14-8-7-13(19-14)10-12-6-5-9-16-12/h5-9H,3-4,10-11H2,1-2H3

InChI-Schlüssel

SUBZHPCOWHBQGS-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CC1=CC=C(O1)CC2=CC=CO2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.